molecular formula C21H21N3O3S2 B2509015 (5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 682783-90-0

(5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2509015
CAS No.: 682783-90-0
M. Wt: 427.54
InChI Key: NXIZWFFWKJUKCI-OBGWFSINSA-N
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Description

(5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core, a furan ring, and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a furan-2-carbaldehyde with a thiazolidinone derivative under basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiazolidinone core can be reduced to form thiazolidines.

    Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the phenylpiperazine moiety.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Thiazolidines and reduced thiazolidinone derivatives.

    Substitution: Various substituted phenylpiperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Its ability to interact with bacterial cell membranes and disrupt their function makes it a candidate for further research in developing new antibiotics.

Medicine

In medicine, this compound is being investigated for its potential as an anti-cancer agent. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation is of particular interest.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of (5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis. In anti-cancer applications, it inhibits enzymes such as topoisomerase, preventing DNA replication and cell division.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone core, such as 2,4-thiazolidinedione.

    Furan Derivatives: Compounds with a furan ring, such as furfural.

    Phenylpiperazines: Compounds with a phenylpiperazine moiety, such as aripiprazole.

Uniqueness

What sets (5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one apart is its combination of these three distinct moieties. This unique structure allows it to interact with multiple biological targets and exhibit a range of chemical reactivities, making it a versatile compound for various applications.

Properties

IUPAC Name

(5E)-5-(furan-2-ylmethylidene)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c25-19(23-12-10-22(11-13-23)16-5-2-1-3-6-16)8-9-24-20(26)18(29-21(24)28)15-17-7-4-14-27-17/h1-7,14-15H,8-13H2/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIZWFFWKJUKCI-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C(=CC4=CC=CO4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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